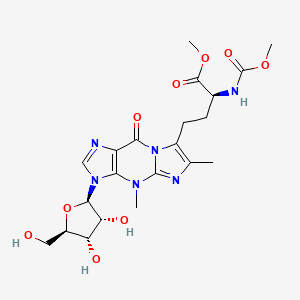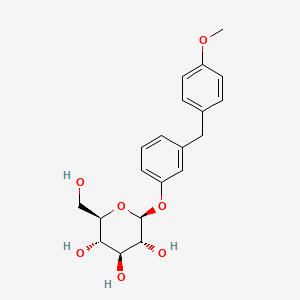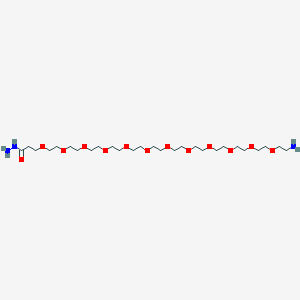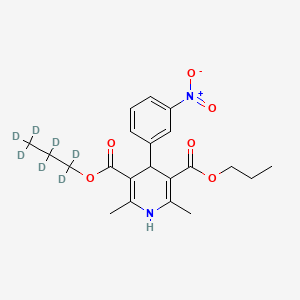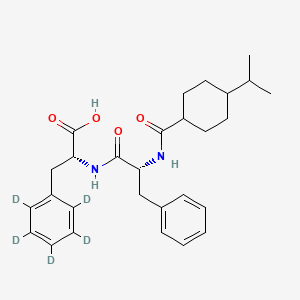
D-Phenylalanyl-d5 Nateglinide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-d5 Nateglinide: is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. This compound is primarily used in proteomics research and has a molecular formula of C28H31D5N2O4 with a molecular weight of 469.63 .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for D-Phenylalanyl-d5 Nateglinide would likely involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalanyl-d5 Nateglinide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: D-Phenylalanyl-d5 Nateglinide is used in proteomics research to study protein interactions and functions. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical assays.
Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of Nateglinide and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds.
Medicine: this compound is used in medical research to study the effects of Nateglinide on insulin secretion and glucose metabolism. It is particularly useful in the development of new treatments for diabetes and other metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the identification of potential drug candidates and the optimization of drug formulations .
Mecanismo De Acción
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby promoting insulin secretion .
Comparación Con Compuestos Similares
Nateglinide: The parent compound, which is an oral hypoglycemic agent used to stimulate insulin secretion.
Repaglinide: Another insulinotropic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulphonylurea that also stimulates insulin secretion but has a longer duration of action.
Uniqueness: D-Phenylalanyl-d5 Nateglinide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studying the pharmacokinetics and pharmacodynamics of Nateglinide and its derivatives. Additionally, the rapid onset and short duration of action of Nateglinide make it particularly useful in minimizing the risk of hypoglycemia and pancreatic beta-cell exhaustion .
Propiedades
Fórmula molecular |
C28H36N2O4 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
Clave InChI |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |
SMILES canónico |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)

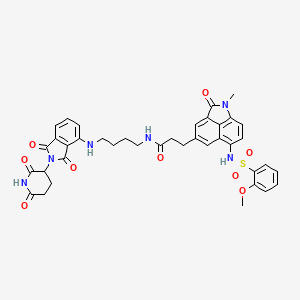
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)

